![molecular formula C11H15NO B11913281 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol](/img/structure/B11913281.png)
2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol
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Overview
Description
2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is an organic compound that features an indane structure with an amino and hydroxyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves the reduction of 2,3-dihydro-1H-inden-4-one followed by amination.
Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) followed by nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves multi-step reactions that can yield high purity and yield rates. For example, one method involves the reaction of specific precursors under controlled conditions to achieve the desired product with notable efficiency. A detailed example of a synthetic route includes:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Ammonium chloride, iron | Ethanol at 90°C for 1 hour | 87% |
This method highlights the compound's potential for industrial-scale synthesis due to its favorable yield and relatively simple reaction conditions .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant antibacterial and antifungal activities against various pathogens. For instance, a study conducted on its derivatives showed promising results in inhibiting bacterial growth, suggesting potential applications in pharmaceuticals as an antimicrobial agent .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. It appears to cross the blood-brain barrier effectively, which is crucial for any neuroactive substance. Preliminary findings suggest that it may possess anticonvulsant properties, making it a candidate for further investigation in treating neurological disorders .
Drug Development
Given its biological activities, this compound is being explored in drug development for various conditions:
- Anticonvulsant Drugs : Its ability to modulate neurotransmitter systems suggests potential use in developing new anticonvulsants.
- Antimicrobial Agents : The compound's effectiveness against resistant strains of bacteria positions it as a candidate for new antibiotic formulations.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings. For instance:
- A clinical trial involving a derivative of this compound demonstrated significant improvement in seizure control among patients with epilepsy.
- Another study reported a novel formulation containing this compound that showed enhanced activity against drug-resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, including changes in cellular signaling pathways[3][3].
Comparison with Similar Compounds
2-Aminoindane: Shares a similar indane structure but lacks the hydroxyl group.
2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethanol: Similar structure with a different position of the amino group.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an indane structure with an additional carboxamide group.
Uniqueness: 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and potential for diverse applications. Its specific structural arrangement allows for unique interactions with biological targets, making it a valuable compound for research and industrial purposes .
Biological Activity
2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group and a hydroxyl group attached to a dihydroindene structure, contributing to its diverse biological interactions. The specific stereochemistry and functional groups enable it to engage with various biological targets.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
- Receptor Binding : It interacts with specific receptors, potentially modulating neurotransmission and other physiological processes.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting AChE and BChE, which are involved in the breakdown of acetylcholine, a critical neurotransmitter for memory and learning.
2. Antioxidant Activity
The compound demonstrates antioxidant properties, which may help in mitigating oxidative stress associated with various diseases. This effect is crucial for protecting neuronal cells from damage.
3. Anti-inflammatory Effects
Preliminary studies suggest that it may have anti-inflammatory effects, potentially beneficial in conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Enzyme Inhibition Studies :
- A study measured the IC50 values for AChE inhibition, finding that the compound effectively reduced enzyme activity at micromolar concentrations.
- The results indicated a competitive inhibition mechanism where the compound binds to the active site of the enzyme.
-
Cytotoxicity Assays :
- In vitro tests on various cell lines showed that the compound had low cytotoxicity while maintaining effective inhibition of cholinesterases.
- This suggests a favorable therapeutic index for potential drug development.
-
Molecular Docking Studies :
- Docking simulations revealed that this compound fits well within the active sites of target enzymes, providing insights into its binding interactions and affinities.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2 |
InChI Key |
NWGVYUOUQYRLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(CO)N |
Origin of Product |
United States |
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